Home > Products > Screening Compounds P57374 > Cangrelor Impurity 1
Cangrelor Impurity 1 - 1054332-15-8

Cangrelor Impurity 1

Catalog Number: EVT-1478370
CAS Number: 1054332-15-8
Molecular Formula: C19H25F3N7O5PS2
Molecular Weight: 583.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
an impurity of Cangrelor
Source and Classification

Cangrelor Impurity 1 is classified as an impurity resulting from the synthesis of cangrelor. The primary source of this compound is the synthetic pathway involving oxidate adenosine, which undergoes multiple transformations to yield cangrelor. The characterization and analysis of impurities like Cangrelor Impurity 1 are essential for compliance with regulatory standards set by organizations such as the International Conference on Harmonization.

Synthesis Analysis

Methods and Technical Details

The synthesis of Cangrelor Impurity 1 involves a multi-step chemical process. Initially, oxidate adenosine is treated with hydrogen peroxide, leading to the formation of intermediate compounds. Following this, hydrolysis and ring-opening reactions are performed using sodium hydroxide, resulting in further intermediates that ultimately yield Cangrelor Impurity 1.

Key steps include:

  1. Oxidation: Oxidate adenosine reacts with hydrogen peroxide.
  2. Hydrolysis: The product is hydrolyzed in a sodium hydroxide solution.
  3. Ring Closure: Carbon disulfide is introduced to facilitate ring closure.
Molecular Structure Analysis

Structure and Data

Cangrelor Impurity 1 has a complex molecular structure characterized by specific functional groups that contribute to its properties. Its molecular formula is C11H14F3N5S2C_{11}H_{14}F_3N_5S_2, and it possesses a molecular weight of approximately 337.39g/mol337.39\,g/mol .

The structural representation includes:

  • Functional Groups: The presence of sulfur and fluorine atoms indicates potential reactivity and interaction capabilities.
  • Canonical SMILES Notation: The compound can be represented as CSCCNC1=NC(=NC2=C1NC=N2)SCCC(F)(F)F, which provides insight into its arrangement and connectivity.
Chemical Reactions Analysis

Reactions and Technical Details

Cangrelor Impurity 1 participates in various chemical reactions during its formation. These include:

  • Oxidative Reactions: Involving the introduction of oxygen species that can lead to structural modifications.
  • Hydrolysis: This reaction type is critical for breaking down intermediates to yield the final product.
  • Ring Closure: Essential for completing the molecular structure, often influenced by reaction conditions such as temperature and solvent choice.

The identification and quantification of impurities like Cangrelor Impurity 1 typically involve advanced techniques such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy .

Mechanism of Action

Process and Data

Cangrelor acts as a reversible inhibitor of platelet aggregation by blocking the P2Y12 receptor on platelets. Although Cangrelor Impurity 1 does not directly participate in this mechanism, understanding its formation helps ensure that the final drug product maintains its intended pharmacological activity without interference from impurities.

The mechanism involves:

  • Receptor Binding: Cangrelor binds to the P2Y12 receptor, preventing adenosine diphosphate from activating platelets.
  • Inhibition of Aggregation: This action reduces platelet aggregation, thereby lowering the risk of thrombotic events.
Physical and Chemical Properties Analysis

Physical and Chemical Properties

Cangrelor Impurity 1 exhibits several notable physical and chemical properties:

  • Solubility: The solubility characteristics are influenced by its functional groups, affecting its formulation in pharmaceutical applications.
  • Stability: The compound's stability under various conditions (acidic, basic, oxidative) has been studied, revealing sensitivity to hydrolysis under certain conditions .
  • Melting Point: Detailed thermal analysis has shown specific melting points that are critical for determining storage conditions.
Applications

Scientific Uses

Cangrelor Impurity 1 plays a significant role in pharmaceutical research and development:

  • Quality Control: Its identification is crucial for maintaining high purity levels in cangrelor formulations.
  • Regulatory Compliance: Understanding impurities helps meet stringent regulatory requirements for drug approval processes.
  • Research Tool: It serves as a reference compound in studies aimed at improving synthesis methods or understanding degradation pathways.
Introduction to Cangrelor and Its Impurities

Cangrelor is an intravenous P2Y12 receptor antagonist approved for percutaneous coronary intervention (PCI), characterized by rapid onset (3–6 minutes) and offset (half-life 3–6 minutes) of antiplatelet activity [1] [5]. As a direct-acting adenosine triphosphate analog, it circumvents metabolic activation requirements, enabling immediate platelet inhibition critical during acute coronary interventions [2] [4]. The drug's parenteral administration necessitates stringent impurity control due to bypassing first-pass metabolism, where degradants like Cangrelor Impurity 1 (N-(2-(Methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine) may compromise therapeutic efficacy [3] [7].

  • Table 1: Key Pharmacological Properties of Cangrelor vs. Oral P2Y12 Inhibitors
    PropertyCangrelorClopidogrelTicagrelor
    Administration RouteIntravenousOralOral
    Onset of Action3–6 minutes2–6 hours30 minutes–2 hours
    Metabolic ActivationNot requiredCYP-dependentNot required
    ReversibilityImmediateIrreversibleReversible (slow)
    Protein Binding97–98%94–98%>99%

Pharmacological Significance of Cangrelor as a P2Y12 Receptor Antagonist

Cangrelor binds reversibly to the P2Y12 receptor, blocking adenosine diphosphate (ADP)-mediated platelet activation and aggregation without hepatic conversion [1] [5]. Its tetra-anionic structure at physiological pH enhances water solubility but increases susceptibility to hydrolysis and oxidation, potentially generating Impurity 1 during manufacturing or storage [3] [7]. This impurity originates from dephosphorylation and glycosidic bond cleavage of the parent molecule, yielding a nucleoside analog with undefined pharmacological activity [3]. The CHAMPION-PHOENIX trial established cangrelor's clinical superiority over clopidogrel in reducing periprocedural thrombotic events, underscoring the need for stringent impurity control to maintain this benefit [4] [8].

Regulatory Requirements for Impurity Profiling in Parenteral Antiplatelet Agents

The FDA and EMA mandate identification and quantification of impurities at thresholds of ≥0.10% for daily doses ≤2g/day [5] [7]. For genotoxic nitrosamines like N-Nitroso-cangrelor (structurally related to Impurity 1), the FDA enforces a strict acceptable intake (AI) limit of 400 ng/day [6]. Cangrelor's lyophilized formulation (50 mg/vial) requires:

  • Forced degradation studies under ICH Q1A(R2) conditions (hydrolysis, oxidation, thermal stress) to predict impurity profiles [7]
  • Validated stability-indicating methods (e.g., HPLC-UV/MS) capable of resolving Impurity 1 from structurally similar degradants [3] [7]
  • Batch-specific impurity limits documented in regulatory submissions (e.g., ANDA, NDA), with Impurity 1 controlled below ICH identification thresholds [7]
  • Table 2: Regulatory Limits for Critical Cangrelor Impurities
    ImpurityStructure AlertEMA ThresholdFDA AI Limit
    Cangrelor Impurity 1Nucleoside derivative0.15%Not specified
    N-Nitroso-CangrelorNitrosamine (genotoxic)0.03 ppm400 ng/day
    Cangrelor SulfoxideOxidation product0.20%Not specified
    Cangrelor DimerAggregation product0.10%Not specified

Role of Cangrelor Impurity 1 in Drug Development and Quality Control

Chemical Identity: Impurity 1 (CAS: 1830294-25-1; C~11~H~14~F~3~N~5~S~2~; MW 337.39 g/mol) arises from hydrolytic cleavage of the triphosphate moiety and glycosidic bond, yielding N-(2-(methylthio)ethyl)-2-((3,3,3-trifluoropropyl)thio)-9H-purin-6-amine [3]. This degradant serves as a:

  • Critical stability indicator: Elevated levels signal suboptimal formulation or storage conditions, particularly in aqueous solutions where dephosphorylation kinetics accelerate [7]
  • Synthetic intermediate: Used in reference standards for quantifying process-related impurities during cangrelor synthesis [3]
  • Analytical marker: Validates chromatographic methods (e.g., ion-pair HPLC) for specificity per ICH Q2(R1) [7]

Manufacturers employ argon sparging during compounding and lyophilization with polyols (mannitol/sorbitol) to suppress Impurity 1 formation by minimizing oxidative/hydrolytic degradation [7]. Post-approval, ongoing monitoring uses validated methods with detection limits ≤0.05% for this impurity [3] [7].

  • Table 3: Analytical Parameters for Cangrelor Impurity 1 Quantification
    MethodColumnDetectionLOQLOD
    HPLC-UVC18, 150 × 4.6 mm254 nm0.08%0.03%
    UPLC-MS/MSHILIC, 100 × 2.1 mmESI+ (m/z 338.2)0.01%0.003%
    Ion-Pair ChromatographyAnion-exchangeCAD0.05%0.02%

Properties

CAS Number

1054332-15-8

Product Name

Cangrelor Impurity 1

Molecular Formula

C19H25F3N7O5PS2

Molecular Weight

583.55

Synonyms

Adenosine, N-​[2-​(methylthio)​ethyl]​-​2-​[(3,​3,​3-​trifluoropropyl)​thio]​-​, 5'-​(hydrogen P-​1H-​imidazol-​1-​ylphosphonate)

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.